![molecular formula C23H27NO5 B558013 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(2-(tert-butoxy)ethyl)amino)acetic acid CAS No. 141743-30-8](/img/structure/B558013.png)
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(2-(tert-butoxy)ethyl)amino)acetic acid
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Overview
Description
This compound is an unnatural amino acid derived from a C-H Activation methodology . It’s also known as 乙酸 [ [2- (FMOC-氨基)乙酰氨基]甲基]酯 氨基甲酸,N- [2- [ [ (乙酰氧基)甲基]氨基]-2-氧乙基]-,9H-氟-9-基甲基酯 in Chinese .
Synthesis Analysis
The synthesis of this compound involves a Pd-mediated C-C bond formation which can be made in tandem with 2-Methylpyridine . More specific details about the synthesis process are not available in the search results.Molecular Structure Analysis
The molecular formula of this compound is CHNO . The average mass is 502.558 Da and the monoisotopic mass is 502.210388 Da .Physical And Chemical Properties Analysis
The compound has a molecular weight of 341.36 . It’s a solid at room temperature and should be stored in a dry place at 2-8°C . The boiling point is 602.6°C at 760 mmHg .Scientific Research Applications
Fmoc-N-(2-tert-butoxyethyl)glycine: Scientific Research Applications
Peptide Synthesis: Fmoc-N-(2-tert-butoxyethyl)glycine is a protected glycine derivative commonly used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group provides protection for the amino group during the synthesis process, allowing for the sequential addition of amino acids to form peptides. This compound is particularly useful due to its tert-butoxyethyl side chain, which offers steric hindrance and protection during the synthesis, making it a valuable tool for synthesizing complex peptides .
Ubiquitination Studies: In the field of proteomics, this compound has been utilized as a building block for peptide ubiquitination. Ubiquitination is a post-translational modification where ubiquitin proteins are attached to a substrate protein, often signaling it for degradation. The tert-butoxyethyl side chain of Fmoc-N-(2-tert-butoxyethyl)glycine allows for compatibility with solid-phase Fmoc chemistry and common peptide modifications such as phosphorylation, methylation, acetylation, biotinylation, and fluorescence labeling .
Green Chemistry: The tert-butoxyethyl group also plays a role in greening solid-phase peptide synthesis by reducing the environmental impact of the synthesis process. The use of this compound aligns with green chemistry principles by minimizing the use of hazardous substances and promoting safer chemistry practices .
Orthogonal Deprotection Strategies: This compound is part of advanced deprotection strategies in peptide synthesis that incorporate orthogonality for selective C- and N-terminus and side-chain deprotections. The acid-stable Fmoc group allows for selective removal without affecting other sensitive functional groups in the peptide chain .
Chemical Protein Synthesis: Fmoc-N-(2-tert-butoxyethyl)glycine can facilitate chemical protein synthesis through native chemical ligations using the Fmoc moiety as an N-masking group. This method simplifies protein synthesis by enabling fully convergent and one-pot ligations .
Macrocyclic Peptide Production: The compound’s protective groups are suitable for synthesizing macrocyclic peptides, which have therapeutic potential due to their stability and bioavailability. The choice of resin and protective groups like Fmoc-N-(2-tert-butoxyethyl)glycine is crucial in determining the structure and function of the resulting macrocycles .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that fmoc (9-fluorenylmethoxycarbonyl) compounds are generally used in peptide synthesis , suggesting that its targets could be specific amino acids or peptide sequences in proteins.
Mode of Action
The mode of action of Fmoc-N-(2-tert-butoxyethyl)glycine is likely related to its role in peptide synthesis. The Fmoc group is a protective group used in the synthesis of peptides . It protects the amino group of the amino acid during peptide bond formation and can be selectively removed afterwards .
Result of Action
The result of the action of Fmoc-N-(2-tert-butoxyethyl)glycine is the successful synthesis of peptides with the desired sequence . By protecting the amino group during synthesis, it prevents unwanted side reactions and ensures the correct sequence is formed .
Action Environment
The action of Fmoc-N-(2-tert-butoxyethyl)glycine is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of other reagents can influence its efficacy and stability .
properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]ethyl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-23(2,3)29-13-12-24(14-21(25)26)22(27)28-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKLNGZVBIUOIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(2-(tert-butoxy)ethyl)amino)acetic acid |
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